N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-fluorophenyl)ethanediamide
Description
N'-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-fluorophenyl)ethanediamide is a synthetic ethanediamide derivative featuring a dimethylaminophenyl group, a pyrrolidinyl moiety, and a 2-fluorophenyl substituent.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-26(2)17-11-9-16(10-12-17)20(27-13-5-6-14-27)15-24-21(28)22(29)25-19-8-4-3-7-18(19)23/h3-4,7-12,20H,5-6,13-15H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXKNIUWYQKJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-fluorophenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C23H31N3O2
Molecular Weight: 397.51 g/mol
IUPAC Name: this compound
SMILES: CN(C)c1ccc(C(CNC(=O)C(=O)N2CCCC2)N2CCCC2)cc1
The compound features a dimethylamino group, a pyrrolidine ring, and an ethanediamide backbone, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Receptors: The dimethylamino group and pyrrolidine ring may bind to neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.
- Enzymes: It may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
- Gene Expression: The compound could affect gene expression by interacting with DNA or nuclear proteins, leading to altered cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Analgesic Properties
- Studies have shown that compounds with similar structures can exhibit analgesic effects by modulating pain pathways in the central nervous system. This compound may inhibit pain perception through receptor antagonism or agonism.
2. Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory properties, potentially reducing cytokine production and inflammatory mediator release in various models.
3. Antitumor Activity
- Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Analgesic | Pain reduction in animal models | , |
| Anti-inflammatory | Decreased cytokine levels in vitro | , |
| Antitumor | Cytotoxic effects on cancer cell lines | , |
Case Study: Analgesic Activity
A study conducted on rodent models demonstrated that administration of the compound resulted in a significant reduction in pain response when subjected to thermal stimuli. The analgesic effect was comparable to established analgesics, indicating its potential as a therapeutic agent for pain management.
Case Study: Anti-inflammatory Mechanism
In vitro experiments revealed that this compound effectively reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages. This suggests a possible mechanism of action involving the inhibition of NF-kB signaling pathways.
Scientific Research Applications
Research indicates that N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-fluorophenyl)ethanediamide exhibits several notable biological activities:
- Anticonvulsant Activity : Similar compounds have shown efficacy in reducing seizure activity through modulation of sodium channels.
- Analgesic Properties : The compound has been explored for its potential as an analgesic agent, likely through inhibition of cyclooxygenase enzymes (COX).
- Anti-inflammatory Effects : Studies suggest it may reduce inflammation by inhibiting pathways associated with inflammatory responses.
Potential Applications
- Pharmacology : The compound's unique properties make it a candidate for developing new therapeutic agents targeting neurological disorders, pain management, and inflammatory diseases.
- Drug Discovery : Its structural characteristics allow for modifications that could lead to the synthesis of analogs with enhanced efficacy or reduced side effects.
- Biochemical Research : As a research tool, it could be utilized to study specific cellular pathways and molecular interactions, providing insights into disease mechanisms.
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the Pyrrolidine Ring : Synthesized from cyclic or acyclic precursors.
- Introduction of Functional Groups : Using specific reagents to attach the dimethylamino group and fluorophenyl moiety.
- Final Coupling Reactions : Employing coupling agents under controlled conditions to yield the final product.
Industrial production may optimize these methods by utilizing catalysts and high-throughput screening techniques to enhance yield and purity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide (hereafter referred to as Compound A), a pyrimidine derivative with distinct structural and functional attributes.
Table 1: Structural and Functional Comparison
Key Differences
Backbone Flexibility : The ethanediamide structure of the target compound allows for greater conformational flexibility compared to the rigid pyrimidine core of Compound A. This may influence binding affinity in biological systems.
Fluorine Position : The 2-fluorophenyl group in the target compound vs. the 4-fluorophenyl in Compound A could lead to divergent electronic and steric effects, altering interactions with hydrophobic pockets in proteins.
Hypothetical Pharmacological Implications
- The target compound’s tertiary amines and fluorinated aromatic system may enhance blood-brain barrier permeability compared to Compound A, which lacks such motifs.
Research Findings and Limitations
- Evidence Gaps: No experimental data (e.g., solubility, bioactivity) were found for the target compound, limiting direct comparisons. The analysis above relies on structural extrapolation from analogs like Compound A.
- Critical Need for Data : Synthesis and crystallographic studies (as performed for Compound A ) are essential to validate the hypothesized properties of the ethanediamide derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
